2-Methyl-5-nitrobenzenesulfonamide
Overview
Description
2-Methyl-5-nitrobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. This family of compounds is known for its diverse applications in organic synthesis and medicinal chemistry. The nitro and sulfonamide groups present in these compounds are functional groups that can participate in various chemical reactions, making them valuable intermediates in the synthesis of nitrogenous heterocycles and other complex molecules .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the use of primary amines that are transformed into sulfonamides. For instance, 2,4-dinitrobenzenesulfonamides can be prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, which can then be alkylated to give N,N-disubstituted sulfonamides . Similarly, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . These synthetic routes highlight the versatility of nitrobenzenesulfonamides as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the structural and vibrational properties of nitrobenzenesulfonamides have been determined using FT-IR, FT-Raman, and density functional theory (DFT) calculations . These studies provide insights into the molecular conformation and the effects of substituents on the characteristic vibrational bands of these compounds. Additionally, the crystal structure of a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, has been characterized, revealing the type and nature of intermolecular interactions in the crystal state .
Chemical Reactions Analysis
Benzenesulfonamides participate in a variety of chemical reactions. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of enones, a reaction that proceeds without the need for metal catalysts . The 2-nitrobenzenesulfonamide protecting group can be selectively removed without affecting other functional groups, allowing for the preparation of a wide range of diamines . These reactions demonstrate the chemical reactivity and utility of nitrobenzenesulfonamides in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by the presence of nitro and sulfonamide groups. These groups affect the solubility, reactivity, and overall behavior of the compounds in various environments. For example, the solvation structure and energy profile of a S(N)2 reaction involving methyl p-nitrobenzenesulfonate were studied in an ionic liquid, highlighting the influence of the solvent system on the reaction . Additionally, the introduction of ionizable or non-ionizable groups into benzenesulfonamide derivatives can confer water solubility at physiological pH, which is important for their potential use in chemotherapy .
Scientific Research Applications
Versatility in Synthesis of Secondary Amines
2-Methyl-5-nitrobenzenesulfonamide, closely related to 2- and 4-Nitrobenzenesulfonamides, is used in the smooth alkylation of primary amines to produce N-alkylated sulfonamides. These sulfonamides can then be converted to secondary amines, highlighting their role in synthesizing various amine compounds with high yields (Fukuyama, Jow, & Cheung, 1995).
Applications in Cancer Research
Nitrobenzenesulfonamides, including derivatives similar to 2-Methyl-5-nitrobenzenesulfonamide, have been studied as potential hypoxic cell selective cytotoxic agents for cancer treatment. Their ability to selectively target hypoxic cancer cells in laboratory settings shows promise in therapeutic applications (Saari et al., 1991).
Chemical Transformations and Synthesis
In the field of solid-phase synthesis, polymer-supported benzenesulfonamides derived from compounds like 2-Methyl-5-nitrobenzenesulfonamide are used as intermediates for various chemical transformations. This includes creating a range of diverse chemical scaffolds, underscoring the molecule's importance in chemical synthesis (Fülöpová & Soural, 2015).
Exploration in Quantum Chemistry and Molecular Dynamics
Research in quantum chemistry and molecular dynamics has utilized derivatives of nitrobenzenesulfonamides to study the adsorption and corrosion inhibition properties on iron surfaces. This highlights its application in materials science, particularly in corrosion prevention (Kaya et al., 2016).
Biological Activities and Biofilm Inhibition
Recent studies have synthesized new derivatives of nitrobenzenesulfonamides to test their biological activities, particularly in inhibiting bacterial biofilms. This research opens potential avenues in developing new antibacterial agents (Abbasi et al., 2020).
Safety And Hazards
When handling 2-Methyl-5-nitrobenzenesulfonamide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-methyl-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXWMMGXFSZUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283866 | |
Record name | 2-methyl-5-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitrobenzenesulfonamide | |
CAS RN |
6269-91-6 | |
Record name | 6269-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-5-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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